
Sgc-cbp30
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SGC-CBP30 es un inhibidor potente y selectivo de los dominios bromodominio de la proteína de unión a CREB (CBP) y p300. Estas proteínas son acetiltransferasas de histonas que desempeñan un papel crucial en la regulación de la expresión genética actuando como coactivadores transcripcionales. El compuesto ha mostrado un potencial significativo en la investigación científica, particularmente en los campos del cáncer y la inmunología .
Mecanismo De Acción
SGC-CBP30 ejerce sus efectos inhibiendo selectivamente los dominios bromodominio de CBP y p300. Estos dominios bromodominio facilitan la acetilación de los residuos de lisina en las histonas, lo cual es un paso crucial en la regulación de la expresión genética. Al inhibir estos dominios bromodominio, this compound interrumpe el proceso de acetilación, lo que lleva a cambios en la expresión genética y los procesos celulares. Este mecanismo es particularmente relevante en el cáncer y las enfermedades inflamatorias, donde a menudo se observa una desregulación de la actividad de CBP y p300 .
Análisis Bioquímico
Biochemical Properties
Sgc-cbp30 plays a significant role in biochemical reactions, particularly as an inhibitor of CREBBP and EP300 . These proteins are histone acetyltransferases that can act as transcriptional co-activators to regulate gene expression . The bromodomain of these proteins facilitates acetylation of lysine residues .
Cellular Effects
This compound impacts various types of cells and cellular processes. For instance, it has been used to reduce inflammatory cell infiltration in the lungs, liver, colon, and kidney of a septic mouse model . It also inhibits cell proliferation and induces apoptosis by downregulating uridine phosphorylase 1 expression in human lung adenocarcinoma cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the bromodomains of CBP and EP300 . This interaction inhibits the acetylation activity of these proteins, thereby influencing gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways related to gene expression regulation. It interacts with the enzymes CBP and EP300, influencing the acetylation of lysine residues .
Métodos De Preparación
La síntesis de SGC-CBP30 implica varios pasos, comenzando con la preparación de la estructura central de benzimidazol. La ruta sintética normalmente incluye los siguientes pasos:
Formación del núcleo de benzimidazol: Esto implica la reacción de o-fenilendiamina con un derivado de ácido carboxílico en condiciones ácidas.
Introducción de sustituyentes: El núcleo de benzimidazol se funcionaliza entonces con varios sustituyentes, incluyendo un grupo 3-cloro-4-metoxifenilo y un grupo 3,5-dimetil-4-isoxazolilo.
Acoplamiento final: El paso final implica acoplar el benzimidazol funcionalizado con un derivado de morfolina para producir this compound
Análisis De Reacciones Químicas
SGC-CBP30 experimenta varios tipos de reacciones químicas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en el núcleo de benzimidazol.
Sustitución: Las reacciones de sustitución se utilizan comúnmente para introducir diferentes sustituyentes en el núcleo de benzimidazol o en el anillo de isoxazol.
Reactivos y condiciones comunes: Los reactivos típicos incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución
Aplicaciones Científicas De Investigación
Therapeutic Applications in Inflammation and Sepsis
One of the most notable applications of SGC-CBP30 is its role in mitigating inflammatory responses, particularly in the context of sepsis. Research has demonstrated that this compound effectively inhibits the release of high mobility group box-1 protein (HMGB1), a key mediator in sepsis and inflammatory diseases. In a study involving mouse models, this compound was shown to prevent sepsis development induced by lipopolysaccharides (LPS) or cecal ligation and puncture (CLP) models. The combination of ciprofloxacin and this compound resulted in an impressive 80% survival rate among treated mice, highlighting its potential as a therapeutic agent against lethal sepsis .
Multiple Myeloma
This compound has shown promise in cancer research, particularly regarding multiple myeloma. Studies indicate that it selectively targets the transcription factor IRF4, which is essential for the survival of myeloma cells. Gene set enrichment analysis revealed that treatment with this compound led to significant downregulation of IRF4 target genes, suggesting that CBP/p300 bromodomain inhibition could disrupt critical survival pathways in multiple myeloma cells .
Mechanisms in Cancer
The compound's ability to inhibit histone acetylation at specific loci further supports its role in cancer therapy. For instance, this compound reduces acetylation at super-enhancers associated with IRF4, leading to decreased chromatin occupancy of EP300, which is pivotal for maintaining oncogenic gene expression . Additionally, it has been noted that this compound induces apoptosis and inhibits cell proliferation by downregulating uridine phosphorylase 1 expression in human cancer cells .
Stem Cell Research
This compound is also utilized in protocols for the chemical reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). This application underscores its versatility beyond oncology and inflammation, positioning it as a valuable tool in regenerative medicine .
Potential Limitations and Future Directions
Despite its promising applications, there are limitations associated with this compound. For example, some studies have reported unsatisfactory effects on anti-acute myeloid leukemia (AML) cell proliferation inhibitory activity . Future research should focus on optimizing its efficacy across different cancer types and exploring combination therapies that may enhance its therapeutic potential.
Summary Table: Applications of this compound
Comparación Con Compuestos Similares
SGC-CBP30 es único en su alta selectividad para los dominios bromodominio de CBP y p300. Los compuestos similares incluyen:
I-CBP112: Otro inhibidor selectivo de los dominios bromodominio de CBP/p300, pero con diferentes perfiles de selectividad y potencia.
GNE-049: Un inhibidor selectivo de la familia de proteínas de dominio bromodominio y extra-terminal (BET), que también incluye CBP y p300.
JQ1: Un conocido inhibidor BET que se dirige a un rango más amplio de dominios bromodominio en comparación con this compound
This compound destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de CBP y p300 en varios procesos biológicos .
Actividad Biológica
SGC-CBP30 is a selective inhibitor of the bromodomains of the transcriptional coactivators CBP (CREB-binding protein) and p300, which play critical roles in various cellular processes including gene expression, cell cycle regulation, and inflammation. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects in various cellular contexts, and implications for therapeutic applications.
- Chemical Name : 2-[2-(3-Chloro-4-methoxyphenyl)ethyl]-5-(dimethyl-1,2-oxazol-4-yl)-1-[(2S)-2-(morpholin-4-yl)propyl]-1H-1,3-benzodiazole
- Molecular Weight : 509 g/mol
- Purity : ≥98%
- Kd Values : 21 nM (CBP), 32 nM (p300)
This compound functions by selectively inhibiting the bromodomains of CBP and p300, leading to reduced histone acetylation and altered transcriptional regulation. The compound exhibits significant selectivity for CBP over BRD4, with a selectivity ratio of 40-fold for BRD4(1) and 250-fold for BRD4(2) . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
Inhibition of α-Synuclein Aggregation
In studies involving primary mouse embryonic dopaminergic neurons, this compound demonstrated a capacity to reduce α-synuclein aggregation, a hallmark of neurodegenerative diseases such as Parkinson's disease. At concentrations as low as 1 μM, this compound significantly decreased PFF-induced α-synuclein aggregation, with statistical significance established through two-way ANOVA (p < 0.0001) . However, at higher concentrations (10 μM), toxicity to TH-positive cells was observed, although this effect was mitigated when combined with PFF treatment .
Impact on Cancer Cell Lines
This compound has been shown to induce cell cycle arrest and apoptosis in CBP-deficient cancer cells. In lung cancer models with deleterious CBP mutations, treatment with this compound led to a significant reduction in cell viability and induced synthetic lethality linked to MYC downregulation . Additionally, it displayed preferential activity against multiple myeloma cell lines compared to leukemic lines, suggesting its potential specificity in targeting certain cancer types .
Anti-inflammatory Properties
Research indicates that this compound can inhibit HMGB1-mediated inflammatory responses. In vitro studies demonstrated that the compound effectively suppressed LPS-induced expression and release of HMGB1 and attenuated its pro-inflammatory activity by reactivating protein phosphatase 2A (PP2A) and stabilizing MAPK phosphatase 1 (MKP-1) . This suggests its potential utility in treating inflammation-related conditions.
Case Studies
Study | Cell Type | Concentration | Effect | Significance |
---|---|---|---|---|
Study 1 | Dopaminergic Neurons | 1 μM | Decreased α-synuclein aggregation | p < 0.0001 |
Study 2 | Lung Cancer Cells | Varies | Induced apoptosis in CBP-deficient cells | Synthetic lethality observed |
Study 3 | Chordoma Cells | Varies | Suppressed proliferation when combined with cisplatin | Significant reduction in clonogenic ability |
Propiedades
IUPAC Name |
4-[(2S)-1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYBHCJBORHCE-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)C[C@H](C)N5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.